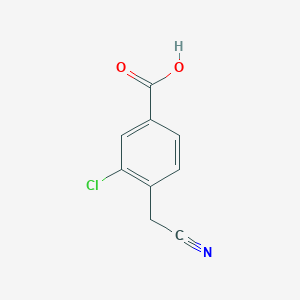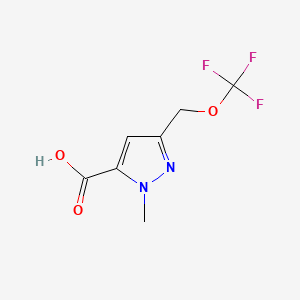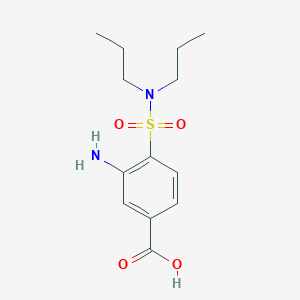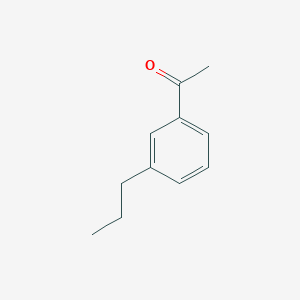
4-(chloromethyl)-2-methyl-5H-1,3-thiazol-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(chloromethyl)-2-methyl-5H-1,3-thiazol-4-ol is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group and a hydroxyl group attached to the thiazole ring, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-2-methyl-5H-1,3-thiazol-4-ol typically involves the chloromethylation of 2-methyl-5H-1,3-thiazol-4-ol. One common method is the reaction of 2-methyl-5H-1,3-thiazol-4-ol with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, and the chloromethyl group is introduced via the Blanc chloromethylation reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(chloromethyl)-2-methyl-5H-1,3-thiazol-4-ol undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols, leading to the formation of substituted thiazoles.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydroxide, ammonia, or thiols are commonly used under basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Substituted thiazoles with various functional groups.
Oxidation: Thiazole-4-one derivatives.
Reduction: Thiazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(chloromethyl)-2-methyl-5H-1,3-thiazol-4-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(chloromethyl)-2-methyl-5H-1,3-thiazol-4-ol involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes . The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(chloromethyl)-2-methyl-1,3-thiazole: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-methyl-5H-1,3-thiazol-4-ol: Lacks the chloromethyl group, reducing its potential for nucleophilic substitution reactions.
4-(bromomethyl)-2-methyl-5H-1,3-thiazol-4-ol: Similar structure but with a bromomethyl group instead of chloromethyl, leading to different reactivity and applications.
Uniqueness
4-(chloromethyl)-2-methyl-5H-1,3-thiazol-4-ol is unique due to the presence of both chloromethyl and hydroxyl groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex molecules.
Eigenschaften
Molekularformel |
C5H8ClNOS |
|---|---|
Molekulargewicht |
165.64 g/mol |
IUPAC-Name |
4-(chloromethyl)-2-methyl-5H-1,3-thiazol-4-ol |
InChI |
InChI=1S/C5H8ClNOS/c1-4-7-5(8,2-6)3-9-4/h8H,2-3H2,1H3 |
InChI-Schlüssel |
RKIKXXMPHKCOTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(CS1)(CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


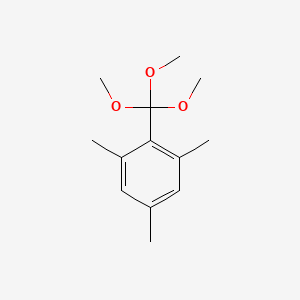
![[1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol](/img/structure/B13896043.png)



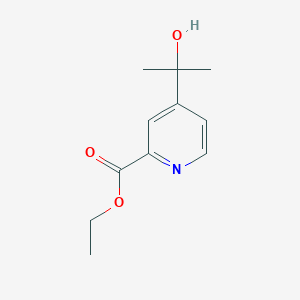
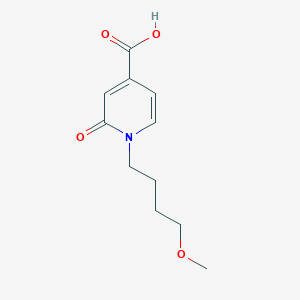
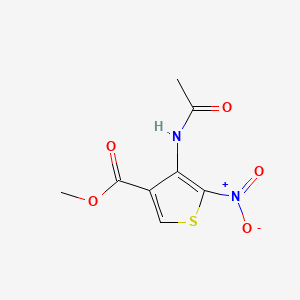
![N-(4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)ethanesulfonamide](/img/structure/B13896080.png)
![3-Methyl-2-oxaspiro[4.4]nonan-1-one](/img/structure/B13896084.png)
